Anticancer Cytotoxicity: Class-Level Activity Inference Without Compound-Specific Data
No study has reported GI50 or IC50 values for CAS 941918-67-8 against any cancer cell line. The closest class-level benchmark comes from Gurdal et al. (2015), where ten benzothiazole-piperazine derivatives were screened against HUH-7, MCF-7, and HCT-116 cells [1]. The most active compounds (1h, 1j) bore aroyl substitutions distinct from the 2-fluorobenzoyl group of CAS 941918-67-8. No direct head-to-head comparison exists to establish whether the 2-fluorobenzoyl substitution confers superior, inferior, or equivalent cytotoxicity relative to these leads.
| Evidence Dimension | Cytotoxicity (GI50) |
|---|---|
| Target Compound Data | Not reported for CAS 941918-67-8 |
| Comparator Or Baseline | Compounds 1h and 1j (aroyl-substituted benzothiazole-piperazines): active against HUH-7, MCF-7, HCT-116 (specific GI50 values not publicly extractable from abstract) |
| Quantified Difference | Cannot be calculated; no target compound data available |
| Conditions | Sulforhodamine B assay; HUH-7, MCF-7, HCT-116 cell lines |
Why This Matters
Without compound-specific cytotoxicity data, procurement of CAS 941918-67-8 for anticancer screening represents an unvalidated starting point relative to characterized analogs.
- [1] Gurdal EE, Buculgan E, Durmaz I, Cetin-Atalay R, Yarim M. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anticancer Agents Med Chem. 2015;15(3):382-389. doi:10.2174/1871520615666141216151101 View Source
